Sofosbuvir impurity A
Overview
Description
Sofosbuvir impurity A is a process-related impurity found in the synthesis of Sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. This compound is identified as 1-β-D-Arabinofuranosyluracil-2-C-methyl . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Sofosbuvir impurity A involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of various reagents and conditions. The general synthetic route includes:
Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.
Grafting a second protecting group: on the cyclic hydroxyl of the intermediate to obtain another intermediate.
Removing the first protective group: to obtain a new intermediate.
Grafting a third protecting group: on the terminal hydroxyl of the intermediate.
Removing the third protective group: to obtain this compound.
Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .
Chemical Reactions Analysis
Sofosbuvir impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Sofosbuvir impurity A is used in various scientific research applications, including:
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is used in the quality control and assurance of Sofosbuvir to ensure the safety and efficacy of the drug.
Mechanism of Action
The mechanism of action of Sofosbuvir impurity A is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally related to Sofosbuvir, which inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir is metabolized into its active form, which incorporates into the viral RNA and acts as a defective substrate, thereby inhibiting viral replication .
Comparison with Similar Compounds
Sofosbuvir impurity A can be compared with other similar compounds, such as:
Sofosbuvir impurity B: Another process-related impurity with a different structure and properties.
Sofosbuvir impurity C: A degradation product formed under specific conditions.
Sofosbuvir impurity D: A by-product of the synthesis process.
The uniqueness of this compound lies in its specific structure and formation pathway, which distinguishes it from other impurities and degradation products.
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-KHFYHRBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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